2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide
Description
This compound features a thiophene-sulfonamide scaffold linked to a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-ethoxyphenyl group. The ethoxy (-OCH₂CH₃) substituent is electron-donating, influencing electronic distribution and lipophilicity, which may enhance membrane permeability compared to halogens or smaller groups. The oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, making it a common pharmacophore in drug discovery .
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-3-27-17-11-9-15(10-12-17)20-22-21(28-23-20)19-18(13-14-29-19)30(25,26)24(2)16-7-5-4-6-8-16/h4-14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNUSRABSBESHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-phenylthiophene-3-sulfonamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an oxadiazole ring and a thiophene sulfonamide moiety. Its molecular formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 366.43 g/mol |
| CAS Number | Not available |
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been reported to inhibit various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study : A related oxadiazole compound demonstrated an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells, indicating promising anticancer potential .
- Mechanism : The anticancer activity is hypothesized to arise from the inhibition of key enzymes involved in cell proliferation and survival pathways.
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. In vitro studies suggest that it may be effective against both bacterial and fungal strains.
- Research Findings : Similar oxadiazole derivatives were found to exhibit antibacterial activity surpassing that of standard antibiotics like chloramphenicol .
- Mechanism : The antimicrobial action may be attributed to the disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Activity
Compounds similar to the one have been investigated for their anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Research Evidence : Studies on related compounds indicate that they can significantly reduce pro-inflammatory cytokines in cellular models .
- Mechanism : This activity is likely mediated through the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
Toxicity and Safety Profile
While the biological activities are promising, understanding the toxicity profile is crucial for therapeutic applications.
- Toxicological Studies : Preliminary assessments suggest that certain derivatives exhibit low toxicity in mammalian cell lines; however, comprehensive toxicity studies are necessary to establish safety .
- Safety Mechanisms : The presence of sulfonamide groups may contribute to a favorable safety profile by enhancing solubility and reducing adverse effects compared to other classes of compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Their Implications
The following compounds share the thiophene-sulfonamide-oxadiazole core but differ in substituents, leading to variations in physicochemical properties and bioactivity:
*Calculated based on analogous structures.
Analysis of Substituent Effects
Electron-Donating vs. In contrast, fluorine () and chlorine () are electron-withdrawing, which may stabilize the oxadiazole ring against hydrolysis but reduce electron-rich interactions . Bromine () introduces steric bulk and polarizability, favoring halogen bonding with protein backbone carbonyls or histidine residues .
Sulfonamide Modifications: Replacing the N-phenyl group with N-(4-chlorophenyl) () adds a halogen atom for target affinity but may reduce solubility due to increased hydrophobicity .
Biological Activity Trends: Compounds with chlorophenethyl or trifluoromethyl substituents () show nanomolar potency against TRP channels, suggesting that bulkier, lipophilic groups enhance receptor binding . The target compound’s ethoxy group may confer similar advantages but requires empirical validation.
Synthetic Accessibility :
- Yields for oxadiazole-containing analogs in range from 30% (Compound 50) to 72% (Compound 46), indicating that steric hindrance from substituents (e.g., trifluoromethyl biphenyl in Compound 47) reduces efficiency . The ethoxy group’s moderate size likely allows comparable or higher yields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
